21-Dehydroxy Desoxymetasone

Catalog No.
S885892
CAS No.
184899-80-7
M.F
C22H29FO3
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Dehydroxy Desoxymetasone

CAS Number

184899-80-7

Product Name

21-Dehydroxy Desoxymetasone

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29FO3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H29FO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h7-8,10,12,16-19,26H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1

InChI Key

JUABADHSGXOHOJ-GAYBOGBZSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C)C)O)F)C

Synonyms

(11β,16α)-9-Fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)F)C
  • Anti-Cancer Properties

    Some early studies investigated DDD's potential as an anti-cancer agent. In-vitro research suggests it may have some cytotoxic effects on certain cancer cell lines []. However, further investigation, particularly in-vivo studies and clinical trials, is necessary to determine its efficacy and safety for cancer treatment.

  • Metabolic Research

    Limited research explores the potential role of DDD in metabolic studies. One study suggests it may influence glucose metabolism in rats []. However, more research is required to understand its implications for human metabolism.

21-Dehydroxy Desoxymetasone is a synthetic corticosteroid derived from desoxymetasone, primarily recognized for its potent anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating various dermatological conditions, including psoriasis and eczema, by reducing inflammation and suppressing immune responses. As a glucocorticoid, it interacts with glucocorticoid receptors, influencing gene expression and cellular processes related to inflammation .

  • Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate or chromium trioxide, resulting in the formation of ketones or aldehydes.
  • Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using sodium borohydride or lithium aluminum hydride.
  • Substitution: Halogenation reactions, particularly fluorination, are common in its synthesis, utilizing agents such as diethylaminosulfur trifluoride.

The biological activity of 21-Dehydroxy Desoxymetasone is primarily attributed to its role as a glucocorticoid. It exerts its effects by:

  • Inhibiting phospholipase A2, leading to decreased production of inflammatory mediators such as prostaglandins and leukotrienes.
  • Modulating gene expression through interaction with glucocorticoid receptors, which can influence various cellular processes including immune response and inflammation .

The synthesis of 21-Dehydroxy Desoxymetasone typically involves several steps:

  • Starting Material: The process often begins with steroidal precursors such as 21-hydroxypregne-1,4,9(11),16-tetraene-3,20-dione.
  • Reactions: Key synthetic steps include selective fluorination, hydroxylation, and dehydrogenation. Common reagents include diethylaminosulfur trifluoride for fluorination and oxidizing agents like pyridinium chlorochromate.
  • Purification: High-performance liquid chromatography is often employed for purification to ensure the quality and yield of the final product .

21-Dehydroxy Desoxymetasone is mainly applied in dermatology due to its anti-inflammatory properties. It is utilized in:

  • Treating skin conditions such as psoriasis and eczema.
  • Acting as an immunosuppressant in various inflammatory diseases.
  • Potentially serving as a precursor for the synthesis of other corticosteroids in pharmaceutical applications .

Recent studies have highlighted complex interactions between 21-deoxysteroids, including 21-Dehydroxy Desoxymetasone, particularly in patients with congenital adrenal hyperplasia. These interactions may affect mineralocorticoid signaling pathways and influence therapeutic outcomes when used alongside other steroids . Understanding these interactions is crucial for optimizing treatment strategies in patients with hormonal imbalances.

Several compounds share structural similarities with 21-Dehydroxy Desoxymetasone, including:

  • Desoxymetasone: The parent compound with similar anti-inflammatory properties but may exhibit different pharmacokinetics and potency.
  • Fluorinated corticosteroids: Such as fluticasone propionate, which have enhanced anti-inflammatory effects due to fluorination.
  • Hydrocortisone: A naturally occurring corticosteroid that serves as a reference point for comparing synthetic derivatives.
Compound NameStructure SimilarityPrimary UseUnique Feature
DesoxymetasoneHighAnti-inflammatoryMore potent than 21-Dehydroxy Desoxymetasone
Fluticasone PropionateModerateAsthma treatmentEnhanced potency due to fluorination
HydrocortisoneModerateHormonal replacement therapyNaturally occurring corticosteroid

21-Dehydroxy Desoxymetasone stands out due to its specific modifications that enhance its anti-inflammatory properties while potentially reducing side effects associated with long-term corticosteroid use .

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Dates

Last modified: 04-14-2024

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